Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyridopyrimidine class. Pyridopyrimidines are heterocyclic compounds that have shown significant therapeutic potential due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
Pyrrolo[2,3-d]pyrimidines: These compounds have a fused pyrrole ring, offering different biological activities and properties.
Uniqueness
Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17ClN4O4 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H17ClN4O4/c1-27-18(26)13-10-12(20)16-17(21-13)15(11-4-2-3-5-14(11)25)22-19(23-16)24-6-8-28-9-7-24/h2-5,10,25H,6-9H2,1H3 |
InChI Key |
PPSRIWSJNSBADU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=CC=CC=C3O)N4CCOCC4 |
Origin of Product |
United States |
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